molecular formula C14H9NO6 B6393843 2-(3,5-DICARBOXYPHENYL)NICOTINIC ACID CAS No. 1261937-68-1

2-(3,5-DICARBOXYPHENYL)NICOTINIC ACID

Cat. No.: B6393843
CAS No.: 1261937-68-1
M. Wt: 287.22 g/mol
InChI Key: AQRDRSNPWQWBOS-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)nicotinic acid is an organic compound with the molecular formula C14H9NO6 It is a derivative of nicotinic acid, featuring a nicotinic acid moiety substituted with a 3,5-dicarboxyphenyl group

Safety and Hazards

While specific safety and hazard information for 2-(3,5-Dicarboxyphenyl)nicotinic acid is not available, nicotinic acid, a related compound, is known to cause serious eye irritation .

Mechanism of Action

Target of Action

2-(3,5-Dicarboxyphenyl)nicotinic acid, also known as niacin, primarily targets the G protein-coupled receptor 109A . This receptor is found on adipocytes and immune cells . The interaction with this receptor regulates the formation and release of adipokines .

Mode of Action

Niacin interacts with its target receptor, leading to a series of biochemical reactions. It directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Biochemical Pathways

The interaction of niacin with its target affects several biochemical pathways. This decreased HDL–apo A-I catabolism by niacin explains the increases in HDL half-life and concentrations of lipoprotein A-I HDL subfractions, which augment reverse cholesterol transport .

Pharmacokinetics

The metabolism of niacin is complex, with several metabolites identified in human urine, including niacinamide, niacinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline . The pharmacokinetics of niacin in patients with renal impairment suggest that no dose adjustment is necessary .

Result of Action

The result of niacin’s action is a decrease in total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels, and an increase in HDL levels . This lipid-regulating effect of niacin is beneficial in the treatment of hyperlipidemia and cardiovascular disease .

Action Environment

Environmental factors can influence the action of niacin. For instance, the presence of water molecules can enhance the proton conductivities of composite membranes . The amount of water molecules can affect the formation of continuous hydrogen bonds, enhance water absorption ability, and improve the proton conductivity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dicarboxyphenyl)nicotinic acid typically involves the reaction of 3,5-dicarboxybenzaldehyde with nicotinic acid under specific conditions. One common method includes:

    Condensation Reaction: The aldehyde group of 3,5-dicarboxybenzaldehyde reacts with the carboxyl group of nicotinic acid in the presence of a catalyst such as piperidine.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dicarboxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the carboxyl groups to alcohols or other functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation Products: Further oxidized derivatives with additional carboxyl or hydroxyl groups.

    Reduction Products: Alcohol derivatives or other reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dicarboxyphenyl)nicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    3,5-Dicarboxybenzoic Acid: A related compound with similar carboxyl functionalities but lacking the nicotinic acid moiety.

    Pyridine-3,5-dicarboxylic Acid: Another derivative with a pyridine ring and carboxyl groups at positions 3 and 5.

Uniqueness

2-(3,5-Dicarboxyphenyl)nicotinic acid is unique due to its combination of a nicotinic acid moiety with a 3,5-dicarboxyphenyl group

Properties

IUPAC Name

5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)11-10(14(20)21)2-1-3-15-11/h1-6H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRDRSNPWQWBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688281
Record name 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-68-1
Record name 1,3-Benzenedicarboxylic acid, 5-(3-carboxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261937-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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